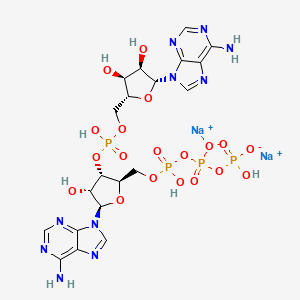

pppApA (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt), commonly referred to as pppApA (sodium), is a linear dinucleotide. It consists of a 5’-adenosine triphosphate unit connected to a 5’-adenosine monophosphate unit via a 3’→5’ linkage . This compound is considered an intermediate in the enzymatic production of bacterial signaling nucleotides such as cyclic diadenosine monophosphate and cyclic oligoadenylates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) involves the conjugation of two adenosine triphosphate molecules. The reaction typically occurs under aqueous conditions with the presence of specific enzymes that facilitate the formation of the 3’→5’ linkage . The reaction conditions often include maintaining a pH of around 7.6 and using a buffer solution to stabilize the reaction environment .

Industrial Production Methods

Industrial production of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) is generally carried out in controlled environments to ensure high purity and yield. The process involves the use of bioreactors where the enzymatic reactions are optimized for large-scale production. The product is then purified using high-performance liquid chromatography to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) primarily undergoes hydrolysis and enzymatic reactions. It can be hydrolyzed to produce adenosine monophosphate and adenosine triphosphate . Additionally, it participates in enzymatic reactions that convert it into cyclic diadenosine monophosphate and other cyclic oligoadenylates .

Common Reagents and Conditions

The hydrolysis of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) typically requires water and specific enzymes that catalyze the reaction. The enzymatic conversion to cyclic diadenosine monophosphate involves the use of enzymes such as diadenylate cyclase .

Major Products

The major products formed from the reactions of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) include adenosine monophosphate, adenosine triphosphate, cyclic diadenosine monophosphate, and other cyclic oligoadenylates .

Scientific Research Applications

5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) involves its role as an intermediate in the production of cyclic diadenosine monophosphate. This cyclic nucleotide acts as a second messenger in bacterial cells, regulating various cellular processes such as DNA repair, cell wall homeostasis, and stress response . The molecular targets include enzymes and proteins involved in these pathways, and the compound exerts its effects by modulating their activity .

Comparison with Similar Compounds

5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) can be compared with other similar compounds such as:

Cyclic diadenosine monophosphate: Unlike 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt), cyclic diadenosine monophosphate is a cyclic nucleotide that directly participates in signaling pathways.

Cyclic oligoadenylates: These compounds are also products of enzymatic reactions involving 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) and have similar roles in bacterial signaling.

The uniqueness of 5’-Triphosphoadenylyl-(3’→5’)-adenosine (sodium salt) lies in its role as a precursor to these cyclic nucleotides, making it a crucial intermediate in the study of bacterial signaling mechanisms .

Properties

Molecular Formula |

C20H26N10Na2O19P4 |

|---|---|

Molecular Weight |

880.4 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O19P4.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |

InChI Key |

STRKWXBZZMMREY-VEQUCWRQSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)

![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)

![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)